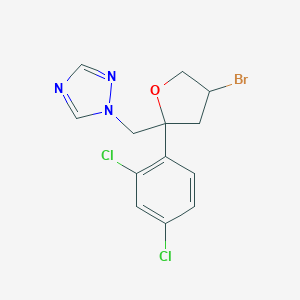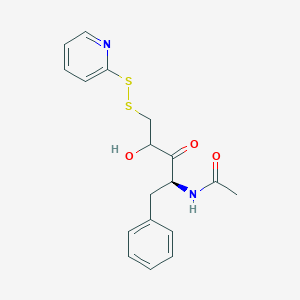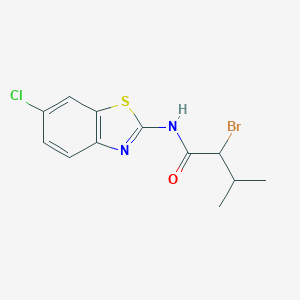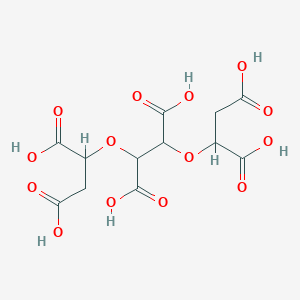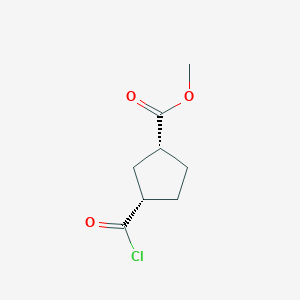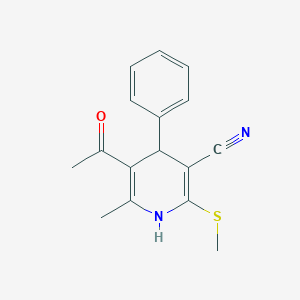![molecular formula C11H16N2 B039965 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine CAS No. 111609-54-2](/img/structure/B39965.png)
6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine is a heterocyclic compound that has gained attention in the scientific community for its potential use in the pharmaceutical industry. It has been found to have various biochemical and physiological effects, making it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation. It may also disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of reactive oxygen species, which can lead to oxidative stress and cell damage. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. These biochemical and physiological effects suggest that 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine could have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine in lab experiments is its high purity and yield. The synthesis method has been optimized for efficiency and reliability, making it a convenient compound to work with. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how it interacts with cells and to optimize its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine. One direction is to further investigate its mechanism of action and how it interacts with cells. Another direction is to explore its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, research could focus on optimizing the synthesis method for increased yield and purity. Overall, 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine shows promising potential for drug development and warrants further investigation.
Méthodes De Synthèse
The synthesis of 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine involves the reaction of 1,2-diaminocyclohexane with 2-acetyl-1-methylpyrrole in the presence of acetic acid and acetic anhydride. The reaction yields a yellow crystalline solid that can be purified through recrystallization. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient way to produce the compound.
Applications De Recherche Scientifique
6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine has been studied for its potential use in the pharmaceutical industry. It has been found to have antitumor, antiviral, and antibacterial properties. Studies have shown that it can inhibit the growth of cancer cells, including lung, breast, and prostate cancer cells. It has also been found to have antiviral activity against herpes simplex virus and antibacterial activity against Staphylococcus aureus. These findings suggest that 6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine could be a promising candidate for drug development.
Propriétés
Numéro CAS |
111609-54-2 |
|---|---|
Nom du produit |
6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine |
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
6-methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H16N2/c1-3-4-10-11-6-5-9(2)13(11)8-7-12-10/h5-6H,3-4,7-8H2,1-2H3 |
Clé InChI |
FKCPJTYQTBMDOM-UHFFFAOYSA-N |
SMILES |
CCCC1=NCCN2C1=CC=C2C |
SMILES canonique |
CCCC1=NCCN2C1=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)
